molecular formula C22H28N6O2 B2859685 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021094-54-1

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2859685
CAS No.: 1021094-54-1
M. Wt: 408.506
InChI Key: WCSWSNAJLJZGCQ-UHFFFAOYSA-N
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Description

N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold widely explored in kinase inhibitor development. Its structure comprises:

  • A pyrazolo[3,4-d]pyrimidine core (a fused bicyclic heteroaromatic system) at position 1.
  • A 2,6-dimethylmorpholino group at the 4-position of the pyrimidine ring, which may enhance solubility and modulate target binding.

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-16-13-27(14-17(2)30-16)21-19-12-26-28(22(19)25-15-24-21)11-10-23-20(29)9-8-18-6-4-3-5-7-18/h3-7,12,15-17H,8-11,13-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSWSNAJLJZGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The 2,6-dimethylmorpholine moiety is introduced via nucleophilic substitution reactions, often using 2,6-dimethylmorpholine and suitable leaving groups.

    Attachment of the Phenylpropanamide Group: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 3-phenylpropanoic acid or its derivatives, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially yielding dihydro derivatives.

    Substitution: The phenylpropanamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted phenylpropanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

Biologically, N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide has shown promise in the development of antiviral agents. Its ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Medicine

In medicine, this compound is being explored for its potential anticancer properties. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation and survival highlights its therapeutic potential.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable starting material for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral enzymes or interfere with viral replication processes. In anticancer applications, it could target key signaling pathways involved in cell growth and apoptosis, such as the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name / ID Core Substituents (Position 4) Side Chain (Position 1) Key Functional Groups
Target Compound 2,6-Dimethylmorpholino Ethyl-linked 3-phenylpropanamide Morpholino, propanamide
4h () Trifluoromethylphenyl Triazolylmethoxy-chlorophenyl Trifluoromethyl, triazole, chlorophenyl
Example 53 () Fluoro-chromenone Fluorophenyl-benzamide Fluorophenyl, benzamide, chromenone

Key Observations:

  • The 2,6-dimethylmorpholino group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl (4h) or chromenone (Example 53) groups.
  • The 3-phenylpropanamide side chain may offer balanced lipophilicity for membrane permeability, contrasting with the polar triazole (4h) or rigid benzamide (Example 53) moieties.

Biological Activity

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, a morpholino group, and an amide linkage. Its molecular formula is C23H30N6O5C_{23}H_{30}N_6O_5 with a molecular weight of 470.5 g/mol. The unique arrangement of functional groups positions this compound as a potential kinase inhibitor, which is significant in the treatment of various diseases.

Key Features

Property Value
Molecular FormulaC₃₀H₄₁N₇O₄S
Molecular Weight470.5 g/mol
CAS Number1172823-43-6
Melting PointNot available
Boiling PointNot available

The primary biological activity of this compound lies in its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases are critical for various cellular functions, including proliferation, differentiation, and survival. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific kinases associated with cancer cell proliferation.
  • Autoimmune Disorders : By modulating kinase activity, the compound may help in managing autoimmune responses.
  • Inflammatory Diseases : The anti-inflammatory properties attributed to pyrazole derivatives suggest potential applications in treating inflammatory conditions.

Study 1: Inhibition of Kinase Activity

A study published in Journal of Medicinal Chemistry evaluated the kinase inhibition profile of several pyrazole derivatives, including this compound). Results indicated significant inhibition of several kinases involved in cancer pathways (e.g., AKT and ERK), leading to reduced tumor cell viability in vitro .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly impact its potency and selectivity against different kinases.

Comparative Analysis

Compound Biological Activity
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamideModerate kinase inhibition
N-(2-(4-(2-Methylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamideLower potency compared to dimethyl derivative

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Step 1 : Start with the pyrazolo[3,4-d]pyrimidine core, functionalized at the 4-position with 2,6-dimethylmorpholino. This moiety is typically introduced via nucleophilic substitution under anhydrous conditions (e.g., acetonitrile or dichloromethane) using catalytic bases like K₂CO₃ .
  • Step 2 : Attach the ethyl linker via alkylation. Optimize solvent choice (e.g., dry benzene or DMF) and temperature (60–80°C) to minimize side reactions. Monitor progress via TLC (Rf values ≈ 0.25–0.35 in methanol/dichloromethane) .
  • Step 3 : Couple the 3-phenylpropanamide group using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Purify via recrystallization (acetonitrile/water) to achieve >95% purity. Yield optimization (30–50%) requires iterative adjustment of stoichiometry and reaction time .
  • Critical Parameters : Use inert atmosphere (N₂/Ar) to prevent oxidation. Confirm intermediates via ¹H NMR (e.g., δ 8.35 ppm for pyrimidine protons) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm), morpholino methyl groups (δ 1.2–1.4 ppm), and amide protons (δ 6.8–7.1 ppm). Compare with computed InChI keys for validation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. Fragmentation patterns help verify substituent positions .
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%). Retention times vary with mobile phase pH (optimize at 4.5–5.5) .

Advanced Research Questions

Q. How can proteolysis-targeting chimeras (PROTACs) incorporating this compound be designed for dual degradation of kinase targets, and what challenges arise in linker selection?

Methodological Answer:

  • Linker Design : Select polyethylene glycol (PEG) or alkyl chains (C3–C6) to balance hydrophilicity and flexibility. For dual degradation (e.g., IGF-1R/Src), use heterobifunctional linkers with terminal azide/alkyne groups for "click chemistry" conjugation .
  • Challenges :
    • Solubility : Linker length affects cellular uptake. Test in PBS (pH 7.4) with <10% DMSO.
    • Off-target binding : Validate selectivity via Western blot (e.g., reduced target protein levels at 10 µM dose).
    • Stereochemistry : Ensure enantiomeric purity (e.g., chiral HPLC) to avoid inactive diastereomers .

Q. How should researchers resolve contradictions in biological activity data for this compound across different in vitro assays?

Methodological Answer:

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS). Note discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.7 µM) .
  • Step 2 : Perform counter-screens for off-target effects (e.g., kinase profiling at 1 µM). Use ATP-competitive controls to confirm mechanism .
  • Step 3 : Analyze pharmacokinetics (e.g., microsomal stability, plasma protein binding) to identify assay-specific confounders. For example, high plasma protein binding (>95%) may reduce free drug concentration .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets and reaction pathways?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: e.g., 4UX9 for kinase targets). Prioritize binding poses with ΔG < -8 kcal/mol .
  • Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to model reaction intermediates (e.g., transition states in PROTAC linker formation). Compare with experimental IR spectra (e.g., 1650 cm⁻¹ for amide C=O) .
  • Machine Learning : Train models on pyrazolo[3,4-d]pyrimidine derivatives (n > 50) to predict ADMET properties. Use PubChem data (CID 146181306) for feature extraction .

Data Contradiction Analysis Example

Study Reported IC₅₀ (µM) Assay Conditions Likely Explanation
A 1.2 ± 0.3HEK293, 10% FBSLow protein binding enhances free drug availability
B 5.7 ± 1.1HeLa, 5% FBSHigh serum albumin binding reduces efficacy

Resolution : Normalize data to free drug concentration using equilibrium dialysis. Repeat assays with 1% FBS to minimize variability .

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